

Protocol for Solid-Phase Synthesis of Cyclic NGR Peptides

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Compound of Interest

Aminopeptidase N Ligand (CD13)

NGR peptide

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of cyclic NGR peptides, which are valuable tools in cancer research and drug development due to their ability to target aminopeptidase N (CD13), a receptor often overexpressed in tumor vasculature.[1][2] [3] The protocol covers the entire workflow from resin preparation to the final purification of the cyclic peptide.

Introduction

The Asn-Gly-Arg (NGR) peptide motif is a well-established ligand for CD13.[1][2] Cyclization of the NGR sequence has been shown to enhance its binding affinity and stability compared to its linear counterpart.[1][4] This protocol focuses on the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology, which allows for the efficient and stepwise assembly of the peptide chain on a solid support.[4][5][6] Various strategies for cyclization are presented, including the formation of amide (lactam) bridges, disulfide bonds, and other linkages.

Principle of the Method

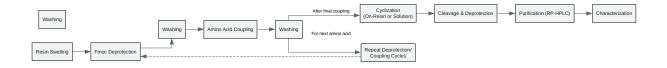
The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin.[5] The Fmoc protecting group on the N-terminus is removed with a mild base, typically piperidine, allowing for the coupling of the next amino acid.



[4][7] This cycle is repeated until the linear peptide is assembled. Cyclization can be performed either on-resin or in solution after cleavage from the resin.[6][8][9] Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid, followed by purification, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][10]

Experimental Workflow

The overall experimental workflow for the solid-phase synthesis of cyclic NGR peptides is depicted below.



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Caption: General workflow for solid-phase synthesis of cyclic NGR peptides.

Materials and Reagents

Resins

Resin Type	Typical Loading Capacity	Application
Rink Amide MBHA/AM Resin	0.3 - 1.0 mmol/g	Synthesis of C-terminal peptide amides.[11][12][13]
2-Chlorotrityl Chloride Resin	1.0 - 2.0 mmol/g	Synthesis of fully protected peptide fragments for solution-phase cyclization.[2][14]
Wang Resin	0.5 - 1.0 mmol/g	Synthesis of C-terminal peptide acids.



Solvents

Solvent	Grade	Use
N,N-Dimethylformamide (DMF)	Peptide synthesis grade	Resin swelling, washing, coupling reactions.
Dichloromethane (DCM)	Anhydrous	Resin swelling, washing.
Piperidine	Reagent grade	Fmoc deprotection.
Diisopropylethylamine (DIPEA)	Reagent grade	Base for coupling reactions.
Trifluoroacetic acid (TFA)	Reagent grade	Cleavage and deprotection.
Acetonitrile (ACN)	HPLC grade	RP-HPLC mobile phase.
Diethyl ether	Anhydrous	Peptide precipitation.

Amino Acids and Coupling Reagents

- Fmoc-protected amino acids: (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gly-OH).
 Side chains of reactive amino acids must be protected.
- Coupling Reagents:
 - HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient coupling reagent.[15][16]
 - HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
 - PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
 - DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)

Cleavage Cocktails



Reagent Cocktail	Composition (v/v)	Use
Reagent K	TFA/phenol/water/thioanisole/ EDT (82.5:5:5:5:2.5)	For peptides with sensitive residues like Cys, Met, Trp.[17]
Reagent R	TFA/thioanisole/EDT/anisole (90:5:3:2)	Recommended for peptides containing Arg(Pbf/Pmc).
Standard	TFA/TIS/water (95:2.5:2.5)	General purpose for many peptide sequences.[4]

Detailed Experimental Protocol

This protocol describes the synthesis of a cyclic NGR peptide with a lactam bridge between a lysine (Lys) and a glutamic acid (Glu) residue, for example, c(KNGRE).

Resin Preparation

- Weigh the Rink Amide resin (e.g., 0.1 mmol scale) into a reaction vessel.
- Add DMF (approx. 10 mL/g of resin) to swell the resin for at least 30 minutes at room temperature.[14]
- · Drain the DMF.

Fmoc Deprotection

- Add a 20% piperidine in DMF solution to the resin.
- Agitate for 5 minutes, then drain.
- Add fresh 20% piperidine in DMF and agitate for an additional 15-20 minutes.[4]
- Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

Amino Acid Coupling



- In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading)
 and a coupling reagent like HATU (2.95 equivalents) in DMF.
- Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.[14]
- After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

Chain Elongation

Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each amino acid in the linear sequence (e.g., Glu, Arg, Gly, Asn, Lys). Ensure the correct side-chain protecting groups are used (e.g., Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Lys(Boc)-OH).

On-Resin Cyclization (Lactam Bridge)

- After coupling the final amino acid, remove the N-terminal Fmoc group (as in step 2).
- Selectively deprotect the side chains of the amino acids that will form the cyclic bond (e.g., remove the OtBu from Glu and Boc from Lys). This requires orthogonal protecting groups that are labile under conditions that do not cleave the peptide from the resin. For a Lys(Boc) and Glu(OtBu) cyclization, the linear peptide is typically assembled first, and then the sidechain protecting groups are removed to allow for cyclization.
- To form the lactam bridge, treat the resin with a coupling reagent such as HATU (3 equivalents) and DIPEA (6 equivalents) in DMF at high dilution to favor intramolecular cyclization over intermolecular dimerization.[1]
- Allow the reaction to proceed for 2-24 hours at room temperature.



Wash the resin thoroughly with DMF and DCM.

Cleavage and Global Deprotection

- Wash the resin with DCM and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail, for example, TFA/TIS/water (95:2.5:2.5 v/v/v).[4] Use approximately 10 mL of cocktail per gram of resin.
- Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA to ensure complete recovery.
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3
 more times.
- Dry the crude peptide pellet under vacuum.

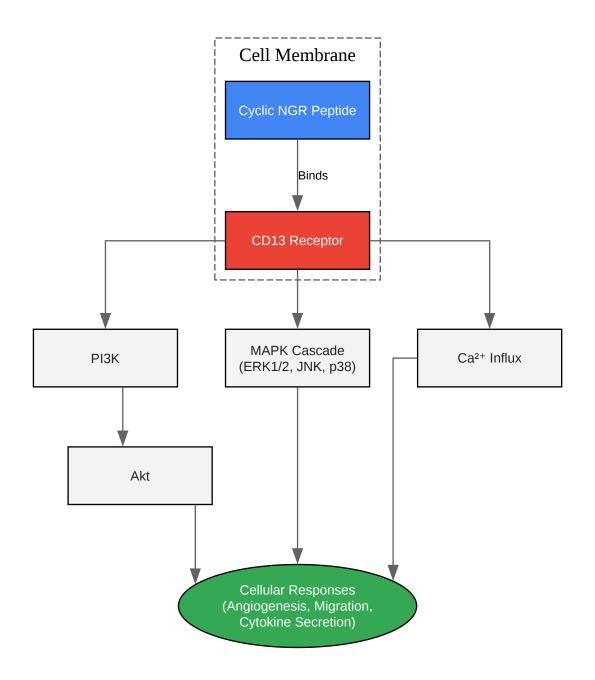
Purification

- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
- Purify the peptide using preparative RP-HPLC with a C18 column.[1][10]
- Use a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient might be 5-60% B over 30-60 minutes.
- Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure cyclic peptide.
- Pool the pure fractions and lyophilize to obtain the final product as a white powder.

NGR Peptide Signaling Pathway



Cyclic NGR peptides target aminopeptidase N (CD13), a transmembrane metalloprotease. The binding of NGR peptides to CD13 can trigger downstream signaling pathways, influencing processes like angiogenesis and cell migration.[3] Ligation of CD13 can activate signaling cascades involving MAPK and PI-3K, and induce a calcium flux.[18][19]



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Caption: Simplified signaling pathway initiated by cyclic NGR peptide binding to CD13.

Data Summary



Reaction Parameters for SPPS

Step	Reagent	Equivalents (relative to resin loading)	Reaction Time
Fmoc Deprotection	20% Piperidine in DMF	-	5 + 15 min
Amino Acid Coupling	Fmoc-Amino Acid	3 - 5	1 - 2 hours
НАТИ	2.95	1 - 2 hours	_
DIPEA	6 - 10	1 - 2 hours	
On-Resin Cyclization (Lactam)	HATU	3	2 - 24 hours
DIPEA	6	2 - 24 hours	
Cleavage & Deprotection	TFA/TIS/H ₂ O (95:2.5:2.5)	-	2 - 3 hours

Reported Yields for Cyclic Peptides

Cyclization Strategy	Reported Yield	Reference
Amide (Lactam) Bridge	33%	[1]
Triazole (Click Chemistry)	22%	[4]

Note: Yields are highly dependent on the specific peptide sequence and synthesis conditions.

Conclusion

This protocol provides a comprehensive guide for the solid-phase synthesis of cyclic NGR peptides. By following these detailed steps, researchers can reliably produce these valuable compounds for use in a variety of research and drug development applications targeting the CD13 receptor. Careful monitoring of each step, particularly coupling and cyclization, is crucial for achieving high purity and yield.



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